

SAR7334 CAS number and chemical properties

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Compound of Interest

Compound Name: SAR7334

Cat. No.: B560094

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An In-depth Technical Guide to **SAR7334**

Introduction

SAR7334 is a novel, potent, and bioavailable small-molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) cation channel.^{[1][2][3]} It has emerged as a critical tool for investigating the physiological and pathophysiological roles of TRPC6 and related channels. This document provides a comprehensive overview of **SAR7334**, detailing its chemical properties, mechanism of action, and the experimental protocols used for its characterization, aimed at researchers and professionals in drug development.

Chemical Properties and Identification

SAR7334 is an aminoindanol derivative.^[2] There are two commonly cited CAS numbers for this compound, which distinguish between the free base and its dihydrochloride salt form. The hydrochloride salt is often used in experimental settings due to its solubility characteristics.

Property	Value	Source
Compound Name	SAR7334	[1][2][4]
CAS Number	1333210-07-3 (free base)	[1][4]
CAS Number (dihydrochloride)	1333207-63-8	[5][6][7]
Molecular Formula (dihydrochloride)	C ₂₁ H ₂₂ ClN ₃ O • 2HCl	[5]
Molecular Weight	367.87 g/mol (free base)	[1]
Molecular Weight (dihydrochloride)	440.8 g/mol	[5]
IUPAC Name (dihydrochloride)	4-[[[(1R,2R)-2-[(3R)-3-amino-1-piperidiny]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chloro-benzonitrile, dihydrochloride	[5][7]
Purity	≥98%	[5][7]
Appearance	Crystalline solid	[5]
Solubility	DMSO: 15 mg/mL, Ethanol: 25 mg/mL, DMF: 1 mg/mL	[5]
Storage	3 years at -20°C (powder)	[1]

Mechanism of Action and Selectivity

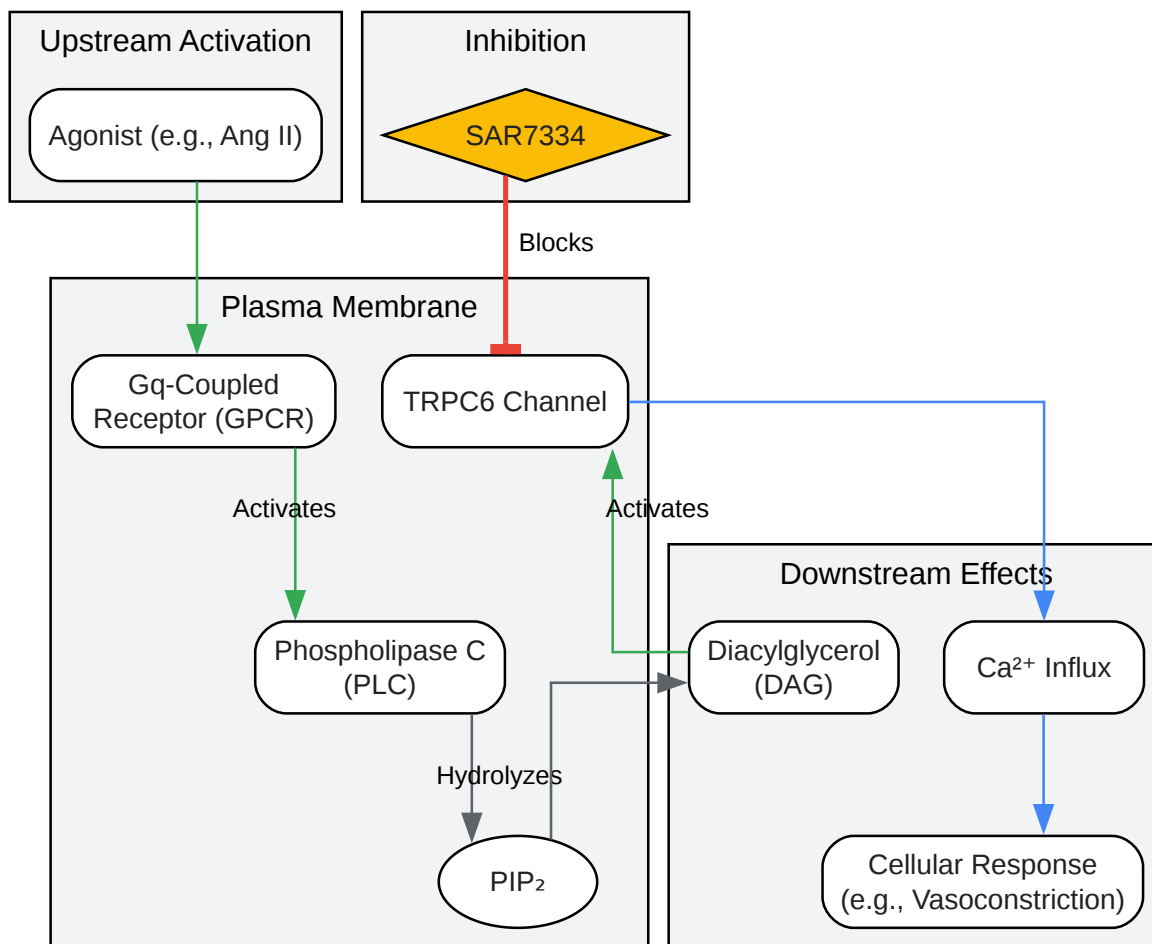
SAR7334 functions as a direct blocker of diacylglycerol (DAG)-sensitive TRPC channels.[2] Its primary target is TRPC6, which it inhibits with high potency. The inhibitory effect has been demonstrated by blocking the influx of Ca²⁺ into cells and directly measuring the reduction of ion currents through the channel.[1][2]

The selectivity of **SAR7334** has been profiled against other members of the TRPC family. It is significantly more potent against TRPC6 than its closest homologs, TRPC3 and TRPC7. TRPC4 and TRPC5-mediated calcium entry are not affected by **SAR7334**. [2][3]

Channel Target	IC ₅₀ (Ca ²⁺ Influx Assay)	IC ₅₀ (Patch-Clamp Assay)	Source
TRPC6	9.5 nM	7.9 nM	[1] [2] [3]
TRPC3	282 nM	-	[1] [2] [3]
TRPC7	226 nM	-	[1] [2] [3]
TRPC4	Not Affected	-	[1] [2]
TRPC5	Not Affected	-	[1] [2]

Signaling Pathway Inhibition

TRPC6 channels are key components of cellular calcium signaling pathways, often activated downstream of G-protein coupled receptors (GPCRs) that couple to phospholipase C (PLC). Upon receptor activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ triggers calcium release from the endoplasmic reticulum, DAG directly activates TRPC6 at the plasma membrane, leading to Ca²⁺ influx. **SAR7334** directly blocks this final step of Ca²⁺ entry through the TRPC6 channel.



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Figure 1: SAR7334 Signaling Pathway Inhibition.

Experimental Protocols

The pharmacological profile of **SAR7334** was established through a series of well-defined experimental procedures.

Primary Screening: Fluorometric Intracellular Ca²⁺ Assay

The initial identification of **SAR7334** as a TRPC6 inhibitor was performed using a high-throughput screen that measures intracellular calcium levels.

- Objective: To identify compounds that inhibit TRPC6-mediated Ca^{2+} influx.
- Methodology:
 - Cell Line: A stable HEK cell line expressing human TRPC6 under a tetracycline-inducible promoter is used.[2]
 - Cell Plating: Cells are plated in multi-well plates and incubated.
 - Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Compound Incubation: Cells are rinsed and incubated with various concentrations of the test compound (**SAR7334**) or vehicle for a short period (e.g., 10 minutes).[1]
 - Channel Activation: TRPC6 channels are activated using a synthetic diacylglycerol analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG).
 - Signal Detection: Changes in intracellular Ca^{2+} are measured as changes in fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).
 - Data Analysis: The concentration-response curve is plotted to determine the IC_{50} value.

Electrophysiology: Whole-Cell Patch-Clamp

To confirm direct channel blockade and precisely quantify potency, whole-cell patch-clamp experiments are conducted.[2][3]

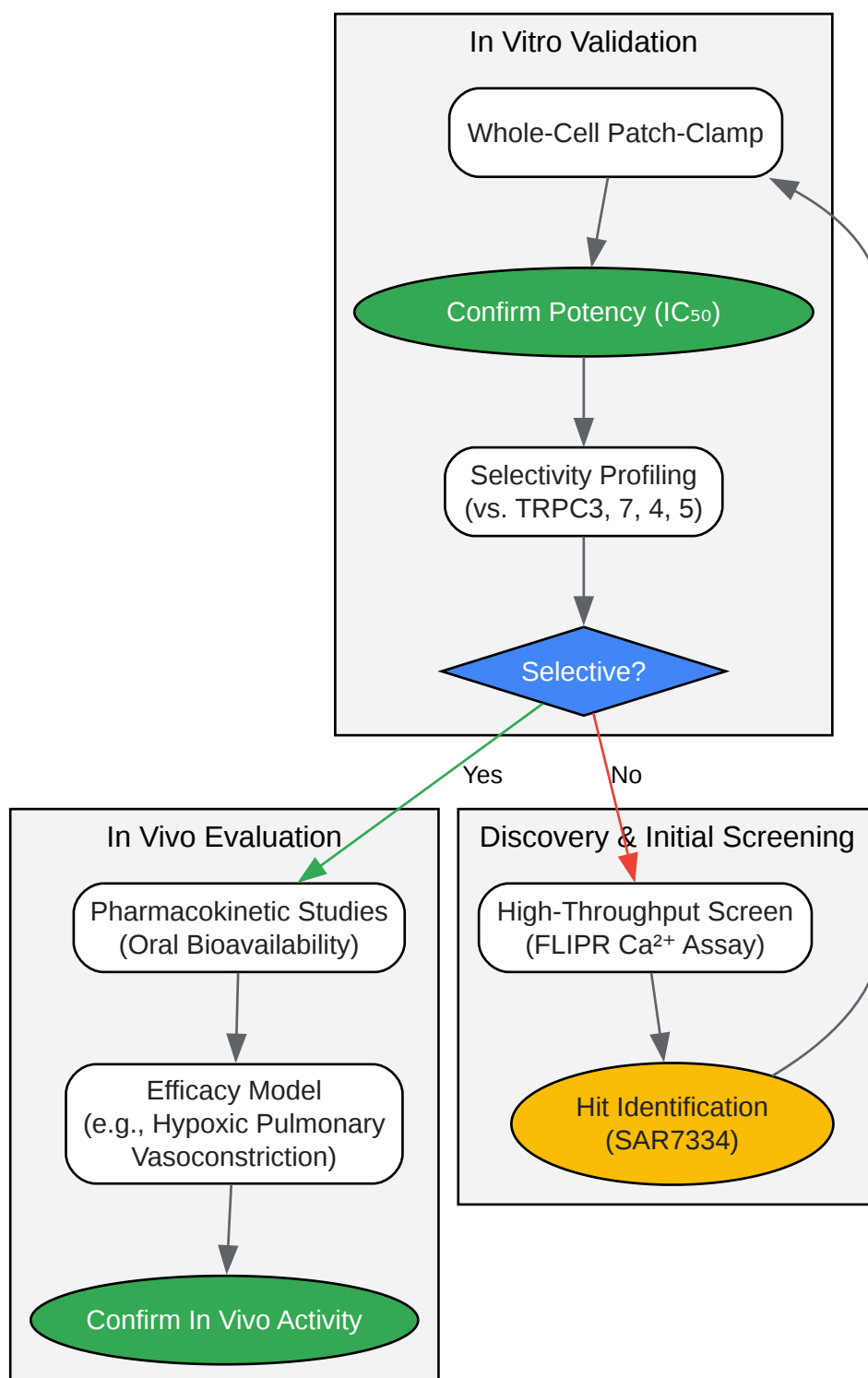
- Objective: To directly measure the inhibition of TRPC6-mediated ion currents by **SAR7334**.
- Methodology:
 - Cell Preparation: TRPC6-expressing HEK cells are prepared for electrophysiological recording.
 - Recording: A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal), and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

- Current Elicitation: TRPC6 currents are elicited by applying a voltage ramp protocol and activating the channels with an agonist like OAG (e.g., 50 μ M).[2]
- Compound Application: **SAR7334** is added to the extracellular solution at increasing concentrations.
- Data Acquisition: The resulting ion currents are measured at a specific holding potential (e.g., -70 mV).[2]
- Analysis: The reduction in current amplitude is measured to generate a dose-response curve and calculate the IC₅₀. [2]

In Vivo Efficacy Models

The physiological effects of **SAR7334** have been evaluated in animal models for pathologies where TRPC6 is implicated, such as pulmonary hypertension.

- Objective: To assess the therapeutic potential of **SAR7334** in a disease-relevant context.
- Model: Acute hypoxic pulmonary vasoconstriction (HPV) in isolated perfused mouse lungs. [2][3]
- Methodology:
 - Animal Preparation: Mice are anesthetized, and their lungs are isolated and perfused.
 - Compound Administration: **SAR7334** is administered, often via oral gavage (p.o.), to assess its bioavailability and efficacy.[4]
 - Induction of HPV: Hypoxia is induced to trigger vasoconstriction, a TRPC6-dependent process.
 - Measurement: Changes in pulmonary arterial pressure are monitored.
 - Outcome: **SAR7334** has been shown to suppress TRPC6-dependent acute HPV, confirming its in vivo activity.[2][3]



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Figure 2: Experimental Workflow for **SAR7334** Characterization.

Conclusion

SAR7334 is a highly potent and selective inhibitor of the TRPC6 channel with demonstrated oral bioavailability and in vivo efficacy.[2][3] Its well-characterized chemical properties and mechanism of action make it an invaluable pharmacological tool for elucidating the role of TRPC6 in health and disease. The detailed experimental protocols outlined here provide a robust framework for its application in preclinical research and drug discovery efforts targeting cation channels.

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